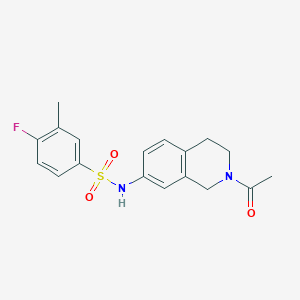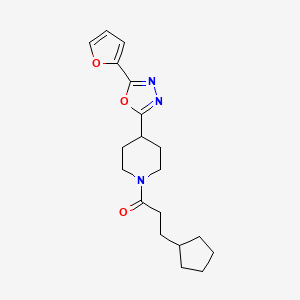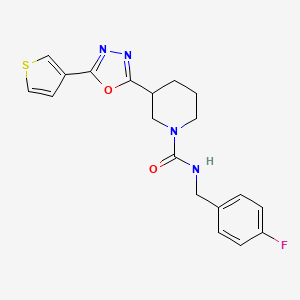![molecular formula C13H19ClN2O B2700584 4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2199132-83-5](/img/structure/B2700584.png)
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered carbon ring, with an amine (-NH2) group and a 3-chloropyridin-2-yl group attached to it via an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of its functional groups. The amine group (-NH2) is a common site of reactivity in many chemical reactions. The chloropyridinyl group could also participate in various reactions .
Applications De Recherche Scientifique
Reactivity with Oxidants in Water Treatment
Research has shown that chloronitrile compounds, which may arise from reactions involving chlorine or chloramine with amine/amide functions in amino acids or proteinaceous materials, could hydrolyze to produce corresponding chloroacetic acids. This suggests that compounds similar to "4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine" might participate in reactions leading to by-products in drinking water treated with strong oxidants. Lowering the concentrations of oxidizable organic/inorganic impurities before adding any oxidizing agent is recommended to minimize the presence of oxidation by-products in drinking waters (Rice & Gomez-Taylor, 1986).
Potential for Synthetic Applications
The structural feature of 1,3,4-oxadiazole, similar to the core structure of "4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine", has been found beneficial for effective binding with different enzymes and receptors in biological systems. Compounds containing such structures demonstrate an array of bioactivities due to their interactions with biological systems, suggesting that "4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine" could potentially be used in the development of bioactive molecules with medicinal value (Verma et al., 2019).
Degradation and Environmental Impact
The compound's involvement in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes highlights its potential environmental impact. This underscores the importance of developing technologies focusing on the degradation aspects of such compounds to improve water treatment schemes' efficacy (Bhat & Gogate, 2021).
Catalytic Applications
The recyclable copper catalyst systems for C-N bond forming cross-coupling reactions present an opportunity for "4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine" to be used as a substrate or ligand in catalytic processes. These systems highlight the importance of such compounds in organic synthesis, potentially leading to the development of novel pharmaceuticals or materials (Kantam et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIORIXBKGUHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

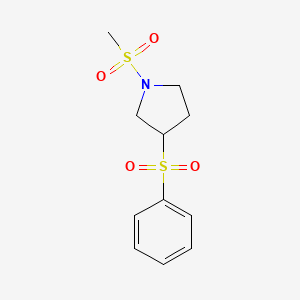
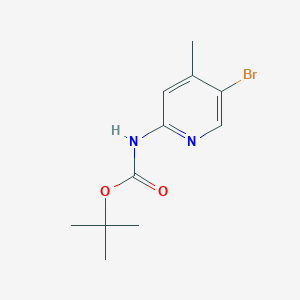
![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2700511.png)
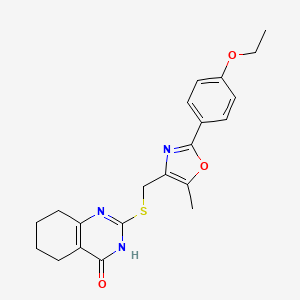
![N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2700515.png)
![5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2700517.png)

